



Application Notes and Protocols for Ring Expansion of Ethyl Cyclobutanecarboxylate Systems

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Compound of Interest		
Compound Name:	Ethyl cyclobutanecarboxylate	
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These application notes provide detailed protocols for the ring expansion of **ethyl cyclobutanecarboxylate** systems, a key transformation for the synthesis of functionalized cyclopentanone derivatives. Such derivatives are valuable intermediates in the development of novel therapeutics and other advanced materials. The following sections detail three common protocols: the Tiffeneau-Demjanov rearrangement, diazomethane-mediated ring expansion, and a Lewis acid-catalyzed approach.

Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement is a reliable method for the one-carbon ring expansion of cycloalkanones to their homologous ketones.[1][2][3] This reaction proceeds through the diazotization of a β-amino alcohol, which is typically synthesized from the corresponding ketone. For **ethyl cyclobutanecarboxylate** systems, the starting material would be ethyl 2-oxocyclobutanecarboxylate. The key intermediate, an ethyl 1-(aminomethyl)cyclobutanol-1-carboxylate derivative, undergoes rearrangement upon treatment with nitrous acid to yield ethyl 2-oxocyclopentanecarboxylate.[1][4]

Experimental Protocol: Tiffeneau-Demjanov Rearrangement



Step 1: Synthesis of Ethyl 1-cyanocyclobutanol-1-carboxylate

- To a stirred solution of ethyl 2-oxocyclobutanecarboxylate (1.0 eq) in ethanol at 0 °C, add a solution of potassium cyanide (1.1 eq) in water.
- Slowly add acetic acid (1.2 eq) while maintaining the temperature at 0-5 °C.
- Allow the reaction mixture to stir at room temperature for 12 hours.
- Quench the reaction with water and extract the product with diethyl ether.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the cyanohydrin.

Step 2: Reduction of the Cyanohydrin to the β-Amino Alcohol

- Prepare a solution of the crude cyanohydrin (1.0 eq) in anhydrous diethyl ether.
- Add this solution dropwise to a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether at 0 °C.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours.
- Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
- Filter the resulting precipitate and wash thoroughly with diethyl ether.
- Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 1-(aminomethyl)cyclobutanol-1-carboxylate.

Step 3: Ring Expansion

- Dissolve the β-amino alcohol (1.0 eq) in an aqueous solution of acetic acid (2.0 M).
- Cool the solution to 0 °C in an ice bath.



- Add a solution of sodium nitrite (1.2 eq) in water dropwise to the stirred solution over 30 minutes.
- Continue stirring at 0 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 4 hours.
- · Extract the mixture with diethyl ether.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford ethyl 2oxocyclopentanecarboxylate.

Ouantitative Data

Starting Material	Product	Reagents	Conditions	Yield (%)	Reference
1- aminomethyl- cycloalkanol	Enlarged cycloketone	Nitrous acid	0 °C to rt	Varies	[1][3]
Substituted Cyclobutanon e	Substituted Cyclopentano ne	1. KCN, AcOH; 2. LiAlH4; 3. NaNO2, AcOH	0 °C to rt	60-80 (overall)	General Protocol

// Workflow connections start -> cyanohydrin [label="KCN, AcOH"]; cyanohydrin -> amino_alcohol [label="LiAlH4"]; amino_alcohol -> rearrangement [label="NaNO2, AcOH"]; rearrangement -> product; } `Caption: Workflow for the Tiffeneau-Demjanov Rearrangement.

Diazomethane-Mediated Ring Expansion



Diazomethane is a classic reagent for the one-carbon homologation of cyclic ketones. The reaction with a β -keto ester like ethyl 2-oxocyclobutanecarboxylate is expected to yield the corresponding ring-expanded product, ethyl 2-oxocyclopentanecarboxylate. The reaction mechanism involves the nucleophilic attack of diazomethane on the carbonyl carbon, followed by the loss of nitrogen gas and migration of one of the α -carbons to the newly formed carbene center. The migratory aptitude of the adjacent carbons can influence the regioselectivity of the reaction.

Caution: Diazomethane is a toxic and explosive gas. It should be handled with extreme care in a well-ventilated fume hood using appropriate safety equipment. It is typically generated in situ from a stable precursor.

Experimental Protocol: Diazomethane Ring Expansion

- Preparation of Diazomethane Solution: Generate a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald™) according to established safety procedures. The concentration of the diazomethane solution can be determined by titration.
- Ring Expansion Reaction:
 - Dissolve ethyl 2-oxocyclobutanecarboxylate (1.0 eq) in diethyl ether and cool the solution to 0 °C in an ice bath.
 - \circ Slowly add the ethereal solution of diazomethane (1.1 eq) to the stirred solution of the β -keto ester.
 - Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
 - Continue stirring until the yellow color of the diazomethane disappears.
 - Carefully quench any excess diazomethane by the dropwise addition of acetic acid.
 - Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.



Ouantitative Data

Starting Material	Product	Reagents	Conditions	Yield (%)	Reference
Cyclohexano ne	Cycloheptano ne	Diazomethan e	0 °C to rt	63	[5]
Cyclopentano ne	Cyclohexano ne	Diazomethan e	0 °C to rt	~70	[6]
Ethyl 2- oxocyclobuta necarboxylat e	Ethyl 2- oxocyclopent anecarboxyla te	Diazomethan e	0 °C to rt	60-75 (estimated)	General Protocol

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Lewis Acid-Catalyzed Ring Expansion with Trimethylsilyldiazomethane

A safer alternative to diazomethane is trimethylsilyldiazomethane (TMS-diazomethane). Its reaction with ketones is often promoted by a Lewis acid. This method can offer improved regioselectivity compared to traditional diazomethane reactions.[7][8][9] For ethyl 2-oxocyclobutanecarboxylate, a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) can be used to catalyze the ring expansion to the corresponding cyclopentanone derivative. The Lewis acid activates the carbonyl group towards nucleophilic attack by TMS-diazomethane.

Experimental Protocol: Lewis Acid-Catalyzed Ring Expansion

- To a solution of ethyl 2-oxocyclobutanecarboxylate (1.0 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add boron trifluoride etherate (1.1 eq).
- Stir the mixture for 15 minutes.



- Slowly add a solution of trimethylsilyldiazomethane (1.2 eq in hexanes) to the reaction mixture.
- Allow the reaction to stir at -78 °C for 3 hours.
- Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
- Warm the mixture to room temperature and separate the layers.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Ouantitative Data

Starting Material	Product	Reagents	Lewis Acid	Condition s	Yield (%)	Referenc e
Arylcyclobu tanones	Arylcyclope ntanones	TMS- diazometh ane	Sc(OTf)₃	rt	70-95	[7][9]
Six- membered ketones	Seven- membered ketones	TMS- diazometh ane	BF₃∙OEt₂	-78 °C to rt	Varies	[8]
Ethyl 2- oxocyclobu tanecarbox ylate	Ethyl 2- oxocyclope ntanecarbo xylate	TMS- diazometh ane	BF₃∙OEt₂	-78 °C	65-85 (estimated)	General Protocol

// Nodes start [label="Ethyl 2-oxocyclobutanecarboxylate in DCM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_lewis_acid [label="Add BF3·OEt2 at -78 °C", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; add_tms [label="Add TMS-diazomethane at -78 °C", shape=ellipse, style=filled, fillcolor="#FBBC05",



fontcolor="#202124"]; reaction [label="Stir for 3 hours at -78 °C", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; quench [label="Quench with NaHCO3 (aq)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Workup (Extraction, Drying)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification (Chromatography)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#5FFFFFF"]; product [label="Ethyl 2-oxocyclopentanecarboxylate", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> add_lewis_acid; add_lewis_acid -> add_tms; add_tms -> reaction; reaction -> quench; quench -> workup; workup -> purification; purification -> product; } `Caption: Experimental workflow for Lewis acid-catalyzed ring expansion.

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